molecular formula C11H15IN2O6 B12692421 5-(1-Hydroxy-2-iodoethyl)-2'-deoxyuridine CAS No. 123881-87-8

5-(1-Hydroxy-2-iodoethyl)-2'-deoxyuridine

Cat. No.: B12692421
CAS No.: 123881-87-8
M. Wt: 398.15 g/mol
InChI Key: DDNHPEKPXBAHJG-KKVHJZIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine is a synthetic nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications that include an iodine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine typically involves the iodination of a precursor molecule, followed by the introduction of a hydroxyl group. The process may include steps such as:

    Iodination: Using iodine or an iodine-containing reagent to introduce the iodine atom.

    Hydroxylation: Adding a hydroxyl group through a reaction with a suitable hydroxylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical synthesis using the aforementioned steps, optimized for yield and purity. The process would be carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiol compounds.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a deoxyuridine derivative.

    Substitution: Formation of various substituted nucleoside analogs.

Scientific Research Applications

5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its effects on DNA replication and repair.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of diagnostic tools and assays.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This can disrupt DNA replication and repair processes, leading to cell death or inhibition of viral replication. The iodine atom and hydroxyl group play crucial roles in its activity, affecting its interaction with enzymes and other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine: Lacks the hydroxyl group.

    5-Hydroxy-2’-deoxyuridine: Lacks the iodine atom.

    Thymidine: The natural nucleoside without any modifications.

Uniqueness

5-(1-Hydroxy-2-iodoethyl)-2’-deoxyuridine is unique due to the presence of both the iodine atom and the hydroxyl group. These modifications enhance its biological activity and make it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

123881-87-8

Molecular Formula

C11H15IN2O6

Molecular Weight

398.15 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H15IN2O6/c12-2-7(17)5-3-14(11(19)13-10(5)18)9-1-6(16)8(4-15)20-9/h3,6-9,15-17H,1-2,4H2,(H,13,18,19)/t6-,7?,8+,9+/m0/s1

InChI Key

DDNHPEKPXBAHJG-KKVHJZIVSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(CI)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(CI)O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.